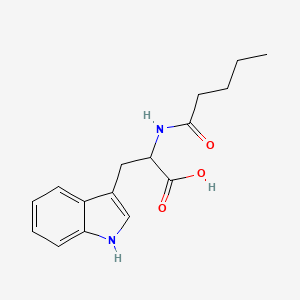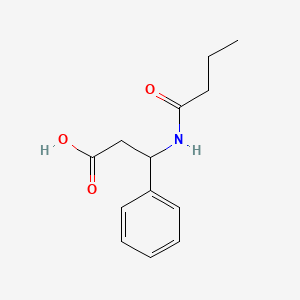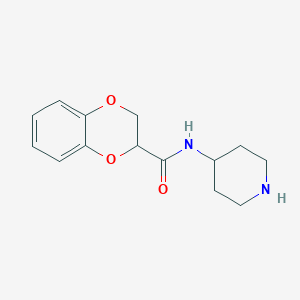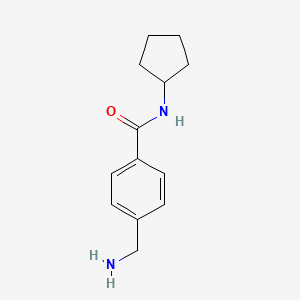![molecular formula C11H13NO4 B7460042 2-[(2-Methoxybenzoyl)-methylamino]acetic acid](/img/structure/B7460042.png)
2-[(2-Methoxybenzoyl)-methylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxybenzoyl)-methylamino]acetic acid, also known as glycine-N-(2-methoxybenzoyl)-N-(2-methoxy-phenyl)-methyl ester, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methoxybenzoyl)-methylamino]acetic acid is not fully understood. However, it has been proposed that the compound may exert its anti-inflammatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. It has also been suggested that the compound may protect against neuronal damage through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-Methoxybenzoyl)-methylamino]acetic acid can exert various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in lipopolysaccharide-stimulated macrophages. Additionally, the compound has been shown to protect against oxidative stress-induced neuronal damage in vitro. However, further studies are needed to fully elucidate the biochemical and physiological effects of 2-[(2-Methoxybenzoyl)-methylamino]acetic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-Methoxybenzoyl)-methylamino]acetic acid in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for the development of new drugs. However, one limitation of using the compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 2-[(2-Methoxybenzoyl)-methylamino]acetic acid. One direction is to further investigate the mechanism of action of the compound, particularly its effects on the NF-κB and Nrf2 pathways. Another direction is to study the compound's potential therapeutic applications in vivo, using animal models of inflammation and neurodegeneration. Additionally, further research is needed to optimize the synthesis method of the compound and to develop new formulations that improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2-[(2-Methoxybenzoyl)-methylamino]acetic acid involves the esterification of glycine with 2-methoxybenzoyl chloride, followed by the reduction of the resulting ester with sodium borohydride. This process yields the desired product, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
2-[(2-Methoxybenzoyl)-methylamino]acetic acid has been studied for its potential therapeutic applications in various fields of research. It has been investigated as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, it has been studied for its potential neuroprotective effects, as it has been shown to protect against neuronal damage induced by oxidative stress.
Propiedades
IUPAC Name |
2-[(2-methoxybenzoyl)-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(7-10(13)14)11(15)8-5-3-4-6-9(8)16-2/h3-6H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJIKMVPCMDDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxybenzoyl)-methylamino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)
![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)

![5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7460048.png)

![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)

![2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B7460076.png)